Benzyloxycarbonylleucyl-hydroxamate
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Overview
Description
Preparation Methods
Benzyloxycarbonylleucyl-hydroxamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyloxycarbonyl-leucine with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction rates and product purity .
Chemical Reactions Analysis
Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamate moiety. Common reagents used in these reactions include phosphorus trichloride, hydroxylamine, and various bases
Scientific Research Applications
Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of metalloproteases and other enzymes, making it useful in studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Benzyloxycarbonylleucyl-hydroxamate is similar to other hydroxamate derivatives such as vorinostat, marimastat, and deferoxamine . it is unique in its specific structure and the particular enzymes it inhibits. For example:
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Marimastat: A broad-spectrum metalloprotease inhibitor.
Deferoxamine: An iron chelator used to treat iron overload conditions. These compounds share the hydroxamate moiety but differ in their specific applications and targets
Properties
CAS No. |
66179-55-3 |
---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
REYWRBIAVGFTAA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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